6-Benzyloxy Warfarin

Description

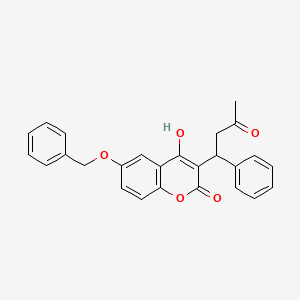

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-(3-oxo-1-phenylbutyl)-6-phenylmethoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O5/c1-17(27)14-21(19-10-6-3-7-11-19)24-25(28)22-15-20(12-13-23(22)31-26(24)29)30-16-18-8-4-2-5-9-18/h2-13,15,21,28H,14,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPCRNWFEICXBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)OCC4=CC=CC=C4)OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724542 |

Source

|

| Record name | 6-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30992-68-8 |

Source

|

| Record name | 4-Hydroxy-3-(3-oxo-1-phenylbutyl)-6-(phenylmethoxy)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30992-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties & Technical Profile: 6-Benzyloxy Warfarin

The following technical guide details the physicochemical properties and experimental applications of 6-Benzyloxy Warfarin , a specialized fluorogenic probe and metabolic substrate used in cytochrome P450 (CYP) research.

Executive Summary

6-Benzyloxy Warfarin (CAS: 30992-68-8) is a synthetic derivative of the anticoagulant warfarin, modified at the 6-position of the coumarin ring with a benzyloxy group. It serves as a critical metabolic probe in drug development, specifically designed to map the catalytic activity of CYP1A subfamilies. Unlike the parent compound, which is metabolized by CYP2C9 (S-isomer) and CYP1A2/3A4 (R-isomer), the bulky 6-benzyloxy substitution directs specificity toward dealkylation pathways, releasing the fluorescent metabolite 6-hydroxywarfarin . This guide outlines its physical characteristics, mechanistic utility, and validated experimental protocols for researchers in ADME/Tox screening.

Molecular Identity & Structural Analysis[1]

The compound retains the core 4-hydroxycoumarin scaffold of warfarin but introduces a hydrophobic benzyl ether at the C6 position. This structural modification significantly alters its lipophilicity and enzyme binding affinity compared to the parent drug.

| Property | Data |

| Chemical Name | 4-hydroxy-3-(3-oxo-1-phenylbutyl)-6-(phenylmethoxy)-2H-chromen-2-one |

| Common Name | 6-Benzyloxy Warfarin |

| CAS Number | 30992-68-8 |

| Molecular Formula | |

| Molecular Weight | 414.45 g/mol |

| Structural Class | Coumarin derivative; Benzyl ether |

| Chirality | Contains one chiral center (C1'); typically supplied as a racemate |

Physicochemical Profile

Understanding the solubility and stability profile is prerequisite for successful assay development. The benzyl group increases lipophilicity (

Key Physical Constants

| Parameter | Value / Description | Context |

| Appearance | Tan to off-white crystalline solid | Visual inspection for purity |

| Melting Point | 164 – 166 °C | Purity indicator (sharp range indicates high purity) |

| Predicted LogP | ~4.8 – 5.2 | High lipophilicity; low aqueous solubility |

| pKa (4-OH) | ~4.9 – 5.1 | Acidic enolic hydroxyl group; ionizes at physiological pH |

| Solubility | DMSO (>10 mM), Dichloromethane, Ethyl Acetate | Insoluble in water; requires organic co-solvent |

| Fluorescence | Weak intrinsic fluorescence (Quenched) | Becomes fluorescent upon metabolic cleavage |

Spectral Characteristics (Fluorescence)

While 6-Benzyloxy Warfarin exhibits weak intrinsic fluorescence due to the quenching effect of the benzyl ether, its metabolic product, 6-hydroxywarfarin , is highly fluorescent under basic conditions.

-

Excitation (

): 310–320 nm -

Emission (

): 380–400 nm (Blue region) -

Stokes Shift: ~70 nm

Mechanistic Application: The CYP1A Probe

The primary utility of 6-Benzyloxy Warfarin lies in its role as a substrate for O-dealkylation . This reaction is catalyzed predominantly by CYP1A2 (and to a lesser extent CYP1A1), making it a specific tool for assessing the activity of these isoforms in liver microsomes.

Metabolic Pathway

The enzymatic reaction proceeds via hydroxylation of the benzylic carbon, which is unstable and collapses to release benzaldehyde and the free phenolic metabolite, 6-hydroxywarfarin.

Caption: Figure 1. O-dealkylation pathway of 6-Benzyloxy Warfarin mediated by CYP enzymes.

Experimental Protocols

Stock Solution Preparation

Due to high lipophilicity, improper solubilization can lead to precipitation in aqueous buffers.

-

Solvent: Dissolve 5 mg of 6-Benzyloxy Warfarin in 1.2 mL of 100% DMSO to create a ~10 mM stock.

-

Vortex: Vortex vigorously for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.

-

Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 6 months.

Enzymatic Assay Workflow (Microsomal Incubation)

This protocol measures CYP1A activity by quantifying the formation of 6-hydroxywarfarin.

Reagents:

-

Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

) -

Human Liver Microsomes (HLM) or Recombinant CYP1A2.

Step-by-Step Protocol:

-

Pre-incubation: In a 96-well plate or microcentrifuge tube, mix:

-

buffer (to final volume 200 µL)

-

0.5 mg/mL HLM (protein concentration)

-

10–50 µM 6-Benzyloxy Warfarin (from DMSO stock; keep DMSO <1%).

-

Incubate at 37°C for 5 minutes.

-

-

Initiation: Add 20 µL of pre-warmed NADPH generating system.

-

Reaction: Incubate at 37°C with shaking (400 rpm) for 15–30 minutes. Note: Ensure linear range of product formation.

-

Termination: Stop reaction by adding 100 µL of ice-cold Acetonitrile (ACN) or Methanol containing an internal standard (e.g., Chlorpropamide).

-

Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Analysis: Transfer supernatant to HPLC/LC-MS vials.

Detection Method (HPLC-Fluorescence)

While LC-MS is more sensitive, fluorescence detection is robust for this assay.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

-

Mobile Phase: Isocratic 40% ACN / 60% Water (+0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence (

320 nm / -

Post-Column Alkalinization (Optional): Addition of 0.1M NaOH post-column can enhance the fluorescence signal of the phenolic metabolite.

Caption: Figure 2. Standard operating procedure for 6-Benzyloxy Warfarin metabolic assay.

References

-

Barker, W. M., Hermodson, M. A., & Link, K. P. (1971).[1][2][3][4] 4-Hydroxycoumarins.[2][3][4] Synthesis of the metabolites and some other derivatives of warfarin. Journal of Medicinal Chemistry, 14(2), 167–169.[3][4]

- Rettie, A. E., et al. (1992). Hydroxylation of warfarin by human cDNA-expressed cytochrome P450: a role for P4502C9 in the etiology of bleeding complications of warfarin therapy. Chemical Research in Toxicology, 5(1), 54-59. (Contextual grounding for Warfarin metabolism).

- Kaminsky, L. S., & Zhang, Z. Y. (1997). Human P450 metabolism of warfarin. Pharmacology & Therapeutics, 73(1), 67-74.

Sources

An In-depth Technical Guide to Early-Stage Research on 6-Benzyloxy Warfarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Section 1: Strategic Imperative & Rationale

Warfarin, a cornerstone of oral anticoagulant therapy, functions by competitively inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][2] This inhibition depletes functional vitamin K, which is essential for the synthesis of active clotting factors II, VII, IX, and X in the liver.[1][3] Despite its efficacy, warfarin's narrow therapeutic index and susceptibility to drug-drug interactions necessitate the exploration of new derivatives with improved pharmacological profiles.

The coumarin scaffold of warfarin presents multiple sites for chemical modification.[4] The C6-position on the coumarin ring is a particularly attractive target for derivatization. Introducing a benzyloxy group at this position offers a strategic approach to modulate the molecule's properties. The rationale for investigating 6-benzyloxy warfarin derivatives is threefold:

-

Modulating Lipophilicity: The benzyloxy group can alter the molecule's overall lipophilicity, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This could lead to derivatives with more predictable pharmacokinetics.

-

Exploring Novel Binding Interactions: The introduction of a bulky, aromatic benzyloxy substituent could forge new, favorable interactions within the VKORC1 binding pocket, potentially enhancing inhibitory potency or altering the binding kinetics.

-

Altering Metabolic Pathways: Modifications to the coumarin ring can influence how the drug is metabolized. A 6-benzyloxy group might steer metabolism away from pathways that produce active or toxic metabolites, leading to a safer drug candidate.

This guide provides a comprehensive overview of the synthetic strategies, biological evaluation protocols, and key structure-activity relationship (SAR) considerations for the early-stage research and development of 6-benzyloxy warfarin derivatives.

Section 2: Synthetic Pathway & Protocol Validation

Synthetic Workflow Overview

The overall synthetic strategy is a multi-step process that requires careful control of reaction conditions to ensure good yields and purity.

Caption: Synthetic workflow for 6-benzyloxy warfarin derivatives.

Detailed Experimental Protocol: Synthesis of 6-Benzyloxy Warfarin

This protocol is a self-validating system, with purification and characterization steps integrated to ensure the integrity of the final compound.

Stage 1: Synthesis of 6-Hydroxywarfarin

-

Rationale: The synthesis of racemic warfarin and its derivatives is classically achieved via a Michael addition of 4-hydroxycoumarin to an α,β-unsaturated ketone like benzalacetone.[5][6][7] The use of a base catalyst, such as pyridine, facilitates the reaction.[7]

-

Step-by-Step Protocol:

-

To a solution of 6-hydroxy-4-hydroxycoumarin (1.0 eq) in pyridine (10 mL/g), add benzalacetone (1.1 eq).

-

Heat the reaction mixture to reflux (approx. 115°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.[6]

-

Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold 2M hydrochloric acid (HCl).

-

Stir the resulting mixture until a solid precipitate forms.

-

Collect the crude solid by vacuum filtration and wash thoroughly with distilled water.

-

Purify the crude product by recrystallization from ethanol to yield 6-hydroxywarfarin as a white solid.

-

Validation: Confirm the structure and purity of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Stage 2: Synthesis of 6-Benzyloxy Warfarin

-

Rationale: A Williamson ether synthesis is a reliable and well-established method for forming the ether linkage between the hydroxyl group of 6-hydroxywarfarin and the benzyl group. Potassium carbonate (K₂CO₃) is used as a mild base to deprotonate the phenol, and acetone is an appropriate solvent.

-

Step-by-Step Protocol:

-

In a round-bottom flask, dissolve the synthesized 6-hydroxywarfarin (1.0 eq) in anhydrous acetone.

-

Add potassium carbonate (K₂CO₃, 2.5 eq) and benzyl bromide (1.2 eq) to the solution.

-

Reflux the mixture for 12-18 hours, monitoring by TLC.

-

After the reaction is complete, filter off the K₂CO₃ and concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (gradient elution with Hexane:Ethyl Acetate) to afford the final 6-benzyloxy warfarin derivative.

-

Validation: Confirm the final structure and assess purity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).

-

Section 3: Biological Evaluation & Data Interpretation

The primary biological activity of warfarin derivatives is their anticoagulant effect, which is assessed by measuring their impact on blood clotting time.[8] The prothrombin time (PT) assay is a standard in vitro method for this purpose.[9][10]

Anticoagulant Activity Assessment: Prothrombin Time (PT) Assay

-

Rationale: The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade, which are dependent on the vitamin K-dependent clotting factors inhibited by warfarin.[9][11] An extended clotting time in the presence of the test compound indicates anticoagulant activity.

-

Step-by-Step Protocol:

-

Sample Preparation: Prepare stock solutions of the 6-benzyloxy warfarin derivative and a positive control (racemic warfarin) in dimethyl sulfoxide (DMSO). Create a series of dilutions to test a range of concentrations.

-

Blood Collection: Collect whole blood from healthy volunteers or an animal model (e.g., rats) into tubes containing 3.2% buffered sodium citrate anticoagulant.[9] The ratio should be 9 parts blood to 1 part citrate.

-

Plasma Separation: Centrifuge the citrated whole blood at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

-

Assay Procedure: a. Pre-warm the PPP and a thromboplastin reagent to 37°C. b. In a coagulometer cuvette, pipette 50 µL of PPP. c. Add 5 µL of the test compound dilution (or DMSO as a vehicle control) and incubate for 3 minutes at 37°C. d. Initiate the clotting reaction by adding 100 µL of the pre-warmed thromboplastin reagent. e. The coagulometer will automatically measure the time taken for a fibrin clot to form. This is the prothrombin time in seconds.[12]

-

Data Analysis: Record the clotting times for each concentration. Convert the PT in seconds to an International Normalized Ratio (INR) if a calibrated thromboplastin is used.[11] Plot the concentration of the compound against the clotting time or INR to determine the concentration that doubles the baseline clotting time or to calculate an IC₅₀ value.

-

Illustrative Data Presentation

The results from the PT assay should be tabulated for clear comparison between the novel derivative and the parent compound.

| Compound | Concentration (µM) | Prothrombin Time (seconds) |

| Vehicle (DMSO) | N/A | 14.2 ± 0.5 |

| Racemic Warfarin | 1.0 | 25.8 ± 1.1 |

| 2.5 | 38.5 ± 1.9 | |

| 5.0 | 55.1 ± 2.4 | |

| 6-Benzyloxy Warfarin | 1.0 | 28.9 ± 1.3 |

| 2.5 | 45.2 ± 2.0 | |

| 5.0 | 68.7 ± 3.1 |

Note: Data are hypothetical and for illustrative purposes only.

Section 4: Structure-Activity Relationship (SAR) & Mechanistic Insights

Early SAR studies are crucial for guiding the next phase of drug design. The introduction of the 6-benzyloxy group provides a key data point for understanding how substitutions on the coumarin ring affect anticoagulant activity.

Core Principles of Warfarin SAR

-

The 4-hydroxy group is essential for activity; its replacement leads to a loss of anticoagulant effects.[13]

-

Deprotonation of the 4-hydroxy group is critical for the inhibition of VKORC1.[14]

-

The nature of the substituent at the C3 position significantly modulates the inhibitory potency.[14]

Interpreting the Impact of the 6-Benzyloxy Group

The logical relationship between the structural modification and the potential biological outcomes can be visualized as follows:

Caption: Logic diagram of potential SAR effects of 6-benzyloxy modification.

Initial data, such as that illustrated in the table above, would suggest that the 6-benzyloxy group may lead to enhanced potency. This could be due to favorable hydrophobic interactions within the VKORC1 active site. The benzyloxy moiety could also orient the core warfarin structure more optimally for binding and inhibition.

Section 5: Future Directions & Advanced Research

The promising initial data for a 6-benzyloxy warfarin derivative warrants further investigation to build a comprehensive profile.

-

Expanded SAR Studies: Synthesize a series of derivatives with substitutions on the benzyl ring (e.g., chloro, fluoro, methoxy) to probe for more specific electronic and steric effects.[15]

-

In Vitro Metabolism Studies: Use liver microsomes to investigate the metabolic stability of the new derivatives compared to warfarin. This will help predict in vivo clearance and potential drug-drug interactions.

-

Chiral Separation and Evaluation: Warfarin is a racemate, and its enantiomers have different potencies.[6][16] It is critical to separate the enantiomers of the 6-benzyloxy derivative and evaluate their anticoagulant activity independently.

-

In Vivo Efficacy and Safety Studies: Promising candidates should be advanced to animal models to assess their in vivo anticoagulant efficacy, duration of action, and bleeding risk compared to warfarin.

By systematically applying these synthetic and evaluative frameworks, researchers can effectively explore the therapeutic potential of 6-benzyloxy warfarin derivatives and contribute to the development of safer and more effective anticoagulant therapies.

References

-

A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. (n.d.). National Institutes of Health. [Link]

-

Synthesis and structure-activity relationships of novel warfarin derivatives. (2025-08-06). ResearchGate. [Link]

-

Synthesis of warfarin analogs: conjugate addition reactions of alkenyl-substituted N-heterocycles with 4-hydroxycoumarin and related substrates. (2023-02). ResearchGate. [Link]

-

Method for synthesizing (RS)-Warfarin. (2023-12-19). Justia Patents. [Link]

-

Varghese, T., & Shishehbor, M. H. (2024). Warfarin. StatPearls Publishing. [Link]

-

VKORC1 Gene: The Role in Warfarin Therapy. (2024-08-05). ClarityX. [Link]

-

Mechanism of action of warfarin. Warfarin inhibits the VKOR enzyme,... (n.d.). ResearchGate. [Link]

-

Introduction. (n.d.). University of Bristol. [Link]

-

Prothrombin Time. (2021-08-16). PhenX Toolkit. [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (n.d.). National Institutes of Health. [Link]

-

Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase. (n.d.). National Institutes of Health. [Link]

- Preparation method of chiral warfarin and chiral warfarin derivatives. (n.d.).

-

Baars, L. G., Schepers, M. T., Hermans, J. J., Dahlmans, H. J., & Thijssen, H. H. (1990). Enantioselective structure-pharmacokinetic relationships of ring substituted warfarin analogues in the rat. Journal of Pharmacy and Pharmacology, 42(12), 861–866. [Link]

-

Zoorob, R. J., & Cender, D. (2024). Prothrombin Time. StatPearls Publishing. [Link]

-

Warfarin derivatives as free radical scavengers: a coumarin scaffold-based linear regression model with in vitro validation. (n.d.). Royal Society of Chemistry. [Link]

-

Liu, T., Li, F., Wang, X., Chen, J., & Du, G. (2015). Microbial biosynthesis of the anticoagulant precursor 4-hydroxycoumarin. Nature Communications, 6, 8520. [Link]

-

PROTHROMBIN TIME/ (PT/INR). (n.d.). Global Point of Care. [Link]

-

Barker, W. M., Hermodson, M. A., & Link, K. P. (1971). 4-Hydroxycoumarins. Synthesis of the metabolites and some other derivatives of warfarin. Journal of Medicinal Chemistry, 14(2), 167–169. [Link]

-

Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy. (2020-05-20). Blood Advances. [Link]

-

A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. (n.d.). Brieflands. [Link]

-

Screening Tests in Haemostasis: The Prothrombin Time [PT]. (2024-10-02). Practical Haemostasis. [Link]

-

Study of structure-activity relationship of enantiomeric, protonated and deprotonated forms of warfarin via vibrational spectroscopy and DFT calculations. (2025-08-09). ResearchGate. [Link]

-

Prothrombin Time Test and INR (PT/INR). (2024-05-15). MedlinePlus. [Link]

-

Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. (n.d.). Jordan Journal of Biological Sciences. [Link]

-

Gebauer, M. (2007). Synthesis and structure-activity relationships of novel warfarin derivatives. Bioorganic & Medicinal Chemistry, 15(7), 2749–2761. [Link]

Sources

- 1. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. clarityxdna.com [clarityxdna.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introduction [ch.ic.ac.uk]

- 7. brieflands.com [brieflands.com]

- 8. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 10. Prothrombin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Prothrombin Time Test and INR (PT/INR): MedlinePlus Medical Test [medlineplus.gov]

- 12. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and structure-activity relationships of novel warfarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Spectroscopic Blueprint of 6-Benzyloxy Warfarin: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the spectroscopic characteristics of 6-Benzyloxy Warfarin, a derivative of the widely used anticoagulant, Warfarin. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The insights provided herein are grounded in established spectroscopic principles and data from closely related analogs, offering a robust framework for the identification and characterization of 6-Benzyloxy Warfarin.

Introduction: The Rationale for Spectroscopic Characterization

Warfarin and its derivatives are of significant interest in medicinal chemistry due to their anticoagulant properties. The synthesis of analogs, such as 6-Benzyloxy Warfarin, is a key strategy in the quest for compounds with improved therapeutic profiles, including enhanced efficacy, reduced side effects, and modulated metabolic stability. The introduction of a benzyloxy group at the 6-position of the coumarin core can significantly alter the molecule's electronic and steric properties, thereby influencing its biological activity.

Accurate structural elucidation is the cornerstone of drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed molecular fingerprint, enabling unambiguous identification and characterization. While direct experimental data for 6-Benzyloxy Warfarin is not widely published, this guide synthesizes data from analogous structures and first principles to provide a reliable predictive analysis. This approach empowers researchers to confidently identify this target molecule in synthetic and metabolic studies.

Synthesis Strategy: A Pathway to 6-Benzyloxy Warfarin

The most plausible synthetic route to 6-Benzyloxy Warfarin involves a two-step process, beginning with the synthesis of 6-hydroxywarfarin, followed by a Williamson ether synthesis.

Synthesis of 6-Hydroxywarfarin

The precursor, 6-hydroxywarfarin, can be synthesized through established methods for the hydroxylation of warfarin or by starting from 6-hydroxycoumarin.

Williamson Ether Synthesis of 6-Benzyloxy Warfarin

The final step to achieving 6-Benzyloxy Warfarin is the etherification of 6-hydroxywarfarin with benzyl bromide. This reaction, a classic Williamson ether synthesis, proceeds via an SN2 mechanism.[1][2][3][4]

Experimental Protocol: Synthesis of 6-Benzyloxy Warfarin

-

Deprotonation of 6-hydroxywarfarin: To a solution of 6-hydroxywarfarin (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5-2 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Addition of Benzyl Bromide: Add benzyl bromide (1.1-1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 6-Benzyloxy Warfarin.

Caption: Synthetic workflow for 6-Benzyloxy Warfarin.

Spectroscopic Analysis and Data Interpretation

The following sections detail the predicted NMR, IR, and MS spectra of 6-Benzyloxy Warfarin. These predictions are based on the known spectroscopic data of warfarin, 6-benzyloxycoumarin[5], and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 6-Benzyloxy Warfarin are discussed below.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-Benzyloxy Warfarin is expected to exhibit characteristic signals for the warfarin core and the appended benzyloxy group. The chemical shifts are influenced by the electronic environment of each proton. A closely related analog, 6-benzyloxycoumarin, provides a strong basis for these predictions, with its ¹H NMR data showing a singlet for the benzylic protons at 5.10 ppm and aromatic protons of the benzyl group between 7.34 and 7.44 ppm.[5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-5 | ~7.8 - 8.0 | d | ~8.5 | Downfield shift due to proximity to the carbonyl group. |

| H-7 | ~7.2 - 7.4 | dd | ~8.5, 2.5 | |

| H-8 | ~7.1 - 7.3 | d | ~2.5 | |

| Benzyl CH₂ | ~5.1 - 5.2 | s | - | Characteristic singlet for benzylic protons. |

| Benzyl Ar-H | ~7.3 - 7.5 | m | - | Multiplet for the five protons of the benzyl ring. |

| Warfarin Phenyl H | ~7.2 - 7.6 | m | - | Complex multiplet for the phenyl group on the side chain. |

| CH (side chain) | ~4.5 - 4.7 | t | ~7.0 | |

| CH₂ (side chain) | ~2.8 - 3.2 | m | - | Diastereotopic protons, may appear as complex multiplet. |

| CH₃ (side chain) | ~2.2 - 2.4 | s | - | |

| OH (enol) | ~11 - 13 | br s | - | Broad singlet, exchangeable with D₂O. |

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the known spectrum of 6-benzyloxycoumarin[5] and warfarin.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (lactone) | ~160 - 162 | |

| C=O (ketone) | ~205 - 208 | |

| C-2 | ~160 - 162 | |

| C-3 | ~100 - 105 | |

| C-4 | ~170 - 175 | Enolic carbon. |

| C-4a | ~115 - 120 | |

| C-5 | ~125 - 130 | |

| C-6 | ~155 - 158 | Oxygen-substituted aromatic carbon. |

| C-7 | ~118 - 122 | |

| C-8 | ~110 - 115 | |

| C-8a | ~150 - 155 | |

| Benzyl CH₂ | ~70 - 72 | |

| Benzyl C (ipso) | ~136 - 138 | |

| Benzyl C (o, m, p) | ~127 - 129 | |

| Warfarin Phenyl C (ipso) | ~138 - 140 | |

| Warfarin Phenyl C (o, m, p) | ~126 - 129 | |

| CH (side chain) | ~40 - 45 | |

| CH₂ (side chain) | ~45 - 50 | |

| CH₃ (side chain) | ~28 - 32 |

Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 6-Benzyloxy Warfarin in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Sources

An In-depth Technical Guide to 6-Benzyloxy Warfarin (CAS 30992-68-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 6-Benzyloxy Warfarin, a derivative of the widely-used anticoagulant, Warfarin. This document delves into its chemical properties, proposes a detailed synthesis protocol, and explores its potential applications in drug discovery and development, drawing upon the extensive knowledge of its parent compound.

I. Introduction to 6-Benzyloxy Warfarin

6-Benzyloxy Warfarin, with the CAS number 30992-68-8, is an aromatic pharmaceutical intermediate. It is a derivative of Warfarin, a cornerstone of anticoagulant therapy for over half a century. The introduction of a benzyloxy group at the 6-position of the coumarin ring is anticipated to modify the pharmacokinetic and pharmacodynamic properties of the parent molecule, offering a potential avenue for the development of novel therapeutic agents or research tools.

Core Chemical and Physical Properties

A summary of the known and predicted properties of 6-Benzyloxy Warfarin is presented below. This data provides a foundational understanding of the molecule for experimental design.

| Property | Value | Source |

| CAS Number | 30992-68-8 | N/A |

| Molecular Formula | C₂₆H₂₂O₅ | [1] |

| Molecular Weight | 414.45 g/mol | N/A |

| Melting Point | 164-166°C | [2] |

| Boiling Point (Predicted) | 634.7±55.0 °C | [2] |

| Density (Predicted) | 1.293±0.06 g/cm³ | [2] |

| Appearance | Tan Crystals | [2] |

| Synonyms | 6-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one | N/A |

II. The Scientific Foundation: Understanding Warfarin

To appreciate the potential of 6-Benzyloxy Warfarin, a firm grasp of the pharmacology of Warfarin is essential. Warfarin exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1).[3] This enzyme is crucial for the recycling of vitamin K, a cofactor required for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.[1][3] By depleting active vitamin K, Warfarin reduces the synthesis of functional clotting factors, thereby prolonging the time to clot formation.[4]

Warfarin is administered as a racemic mixture of R- and S-enantiomers, with the S-enantiomer being 3 to 5 times more potent.[3] The metabolism of Warfarin is primarily hepatic, involving various cytochrome P450 (CYP) enzymes, with CYP2C9 being the major enzyme responsible for the metabolism of the more active S-enantiomer.[3][5]

The Coagulation Cascade and Warfarin's Mechanism of Action

The following diagram illustrates the coagulation cascade and the central role of Vitamin K, which is the target of Warfarin's inhibitory action.

Sources

- 1. Warfarin and other coumarin derivatives: pharmacokinetics, pharmacodynamics, and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Seminars in Vascular Medicine / Abstract [thieme-connect.com]

- 3. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 4. Warfarin - Wikipedia [en.wikipedia.org]

- 5. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 6-Benzyloxy Warfarin

Abstract

This application note details the development and validation of a simple, specific, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 6-Benzyloxy Warfarin. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and impurity profiling. The scientific rationale for each step of the method development is explained, providing a clear framework for adapting the method to similar compounds. The protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction and Scientific Rationale

6-Benzyloxy Warfarin is a derivative of Warfarin, a widely used anticoagulant.[1] Accurate quantification of this active pharmaceutical ingredient (API) is critical for ensuring product quality and consistency in research and development settings. The addition of the bulky, non-polar benzyloxy group to the Warfarin scaffold significantly increases its hydrophobicity compared to the parent compound. This key physicochemical property dictates the analytical strategy.

Physicochemical Properties of 6-Benzyloxy Warfarin:

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₂O₅ | [2][3] |

| Molecular Weight | 414.45 g/mol | [2][3] |

| Predicted pKa | 4.50 ± 1.00 | [2] |

| Solubility | Dichloromethane, DMSO | [2][3] |

The molecule's high hydrophobicity makes reversed-phase chromatography the ideal separation mode.[4][5] The presence of an acidic enolic hydroxyl group (predicted pKa ≈ 4.5) necessitates careful control of the mobile phase pH to ensure consistent retention and sharp, symmetrical peak shapes.[2] By maintaining the mobile phase pH significantly below the pKa (e.g., pH 2.5-3.5), the analyte remains in its neutral, non-ionized form, which promotes better interaction with the non-polar stationary phase and prevents peak tailing.[6]

This guide first outlines the logical workflow for method development, then provides a detailed, step-by-step protocol for the final optimized method, and concludes with a comprehensive validation plan.

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process. The goal was to achieve a simple isocratic method with a reasonable run time, good peak symmetry, and high resolution from potential impurities.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. 6-BENZYLOXY WARFARIN CAS#: 30992-68-8 [m.chemicalbook.com]

- 3. 6-Benzyloxy Warfarin_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 4. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]

- 5. ijsdr.org [ijsdr.org]

- 6. chemmethod.com [chemmethod.com]

The Enigmatic Role of 6-Benzyloxy Warfarin in Coagulation Assays: A Theoretical Framework

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit theoretical, application and protocol guide for the utilization of 6-Benzyloxy Warfarin in coagulation assays. At present, publicly accessible scientific literature does not detail the specific anticoagulant activity or established protocols for this particular warfarin derivative. As such, this guide is constructed based on the well-established principles of warfarin's mechanism of action and its application in common coagulation tests, providing a foundational framework for researchers venturing into the study of this novel compound.

Introduction: Warfarin and the Quest for Novel Anticoagulants

Warfarin, a cornerstone of oral anticoagulant therapy, exerts its effect by inhibiting the vitamin K epoxide reductase (VKOR) enzyme complex.[1][2] This inhibition disrupts the vitamin K cycle, leading to the production of non-functional vitamin K-dependent coagulation factors II, VII, IX, and X.[3] The study of warfarin derivatives is a continuous effort to identify compounds with improved therapeutic indices, reduced side effects, or unique research applications. 6-Benzyloxy Warfarin, a derivative of the 4-hydroxycoumarin scaffold, represents one such compound of interest.[4] While its specific properties remain to be fully elucidated in published research, its structural similarity to warfarin suggests a potential role as a modulator of coagulation.

Postulated Mechanism of Action

It is hypothesized that 6-Benzyloxy Warfarin, like its parent compound, acts as a vitamin K antagonist. The benzyloxy group at the 6th position of the coumarin ring may influence the compound's binding affinity to the VKORC1 subunit, potentially altering its potency and pharmacokinetic profile. The fundamental mechanism is presumed to involve the inhibition of the γ-carboxylation of vitamin K-dependent clotting factors, thereby prolonging clotting times.

Caption: Postulated mechanism of 6-Benzyloxy Warfarin action.

Applications in Coagulation Assays

Based on the presumed mechanism of action, 6-Benzyloxy Warfarin could serve as a valuable tool in a variety of coagulation assays, primarily as a research chemical to study the structure-activity relationships of coumarin derivatives or as a potential calibrator or control.

Prothrombin Time (PT) and International Normalized Ratio (INR)

The PT assay is highly sensitive to deficiencies in the extrinsic and common pathways of coagulation, particularly factors II, V, VII, and X.[5] As warfarin's effect is most pronounced on Factor VII due to its short half-life, the PT/INR is the standard for monitoring warfarin therapy.[3] It is anticipated that 6-Benzyloxy Warfarin would prolong the PT in a concentration-dependent manner.

Activated Partial Thromboplastin Time (aPTT)

The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways. While less sensitive to the initial effects of warfarin than the PT, prolonged aPTT can be observed with significant deficiencies in factors II, IX, and X. Investigating the effect of 6-Benzyloxy Warfarin on the aPTT could provide insights into its relative impact on the different coagulation pathways compared to the parent molecule.

Experimental Protocols (Theoretical Framework)

The following protocols are provided as a starting point for researchers. It is imperative that these protocols are optimized and validated in the user's own laboratory setting.

Preparation of 6-Benzyloxy Warfarin Stock Solutions

Due to the lack of specific solubility data, a systematic approach to solvent selection is recommended.

-

Initial Solvent Screening: Test solubility in common laboratory solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of 6-Benzyloxy Warfarin.

-

Dissolve in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM).

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

-

Protocol for Prothrombin Time (PT) Assay

Objective: To determine the effect of 6-Benzyloxy Warfarin on the prothrombin time of normal human plasma.

Materials:

-

Normal human citrated plasma (platelet-poor)

-

PT reagent (containing tissue factor and calcium chloride)

-

6-Benzyloxy Warfarin stock solution

-

Coagulometer

-

Appropriate laboratory consumables

Procedure:

-

Preparation of Working Solutions: Prepare a serial dilution of 6-Benzyloxy Warfarin from the stock solution in an appropriate buffer (e.g., Tris-buffered saline).

-

Plasma Incubation:

-

Pre-warm the normal human plasma and PT reagent to 37°C.

-

In a coagulometer cuvette, mix a small volume of the 6-Benzyloxy Warfarin working solution with the plasma. The final concentration of the solvent should be kept low (e.g., <1%) to avoid solvent effects. Include a solvent-only control.

-

Incubate the mixture for a predetermined time (e.g., 5-10 minutes) at 37°C to allow for the inhibitor to interact with the plasma components.

-

-

Clotting Initiation and Detection:

-

Add the pre-warmed PT reagent to the plasma-inhibitor mixture to initiate clotting.

-

The coagulometer will automatically measure the time to clot formation in seconds.

-

-

Data Analysis:

-

Record the clotting times for each concentration of 6-Benzyloxy Warfarin.

-

Plot the clotting time (in seconds) or the calculated INR against the concentration of 6-Benzyloxy Warfarin.

-

Caption: Theoretical workflow for a PT assay using 6-Benzyloxy Warfarin.

Protocol for Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To determine the effect of 6-Benzyloxy Warfarin on the activated partial thromboplastin time of normal human plasma.

Materials:

-

Normal human citrated plasma (platelet-poor)

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl₂) solution (e.g., 0.025 M)

-

6-Benzyloxy Warfarin stock solution

-

Coagulometer

-

Appropriate laboratory consumables

Procedure:

-

Preparation of Working Solutions: Prepare a serial dilution of 6-Benzyloxy Warfarin as described for the PT assay.

-

Plasma and Reagent Incubation:

-

Pre-warm the normal human plasma, aPTT reagent, and CaCl₂ solution to 37°C.

-

In a coagulometer cuvette, mix a small volume of the 6-Benzyloxy Warfarin working solution with the plasma. Include a solvent-only control.

-

Add the aPTT reagent to the plasma-inhibitor mixture.

-

Incubate for the manufacturer-specified time (typically 3-5 minutes) at 37°C.

-

-

Clotting Initiation and Detection:

-

Add the pre-warmed CaCl₂ solution to initiate clotting.

-

The coagulometer will automatically measure the time to clot formation in seconds.

-

-

Data Analysis:

-

Record the clotting times for each concentration of 6-Benzyloxy Warfarin.

-

Plot the clotting time (in seconds) against the concentration of 6-Benzyloxy Warfarin.

-

Data Presentation (Hypothetical)

The following tables illustrate how data from these experiments could be presented. The values are purely hypothetical and for illustrative purposes only.

Table 1: Hypothetical Effect of 6-Benzyloxy Warfarin on Prothrombin Time (PT)

| Concentration of 6-Benzyloxy Warfarin (µM) | Clotting Time (seconds) |

| 0 (Solvent Control) | 12.5 |

| 1 | 15.2 |

| 5 | 22.8 |

| 10 | 35.1 |

| 25 | 58.9 |

Table 2: Hypothetical Effect of 6-Benzyloxy Warfarin on Activated Partial Thromboplastin Time (aPTT)

| Concentration of 6-Benzyloxy Warfarin (µM) | Clotting Time (seconds) |

| 0 (Solvent Control) | 30.2 |

| 1 | 32.1 |

| 5 | 38.5 |

| 10 | 45.3 |

| 25 | 60.7 |

Trustworthiness and Self-Validation

To ensure the reliability of any experimental data generated using 6-Benzyloxy Warfarin, a robust system of controls and validation is essential.

-

Solvent Controls: Always include a control containing the highest concentration of the solvent used to dissolve 6-Benzyloxy Warfarin to account for any non-specific effects of the solvent on the coagulation assays.

-

Positive Controls: Run parallel experiments with known concentrations of standard Warfarin to benchmark the activity of 6-Benzyloxy Warfarin.

-

Plasma Quality Control: Utilize commercially available normal and abnormal control plasmas to ensure the coagulation assays are performing within specified limits.

-

Concentration-Response Curves: Generate full concentration-response curves to determine key parameters such as the IC₅₀ (the concentration of inhibitor that causes 50% of the maximal effect).

-

Replicate Experiments: Perform all experiments in at least triplicate to ensure the reproducibility of the results.

Conclusion and Future Directions

The application of 6-Benzyloxy Warfarin in coagulation assays presents an unexplored area of research. The theoretical framework and protocols outlined in this document provide a starting point for the scientific community to investigate the anticoagulant properties of this novel compound. Further studies are required to determine its precise mechanism of action, potency, and potential as a research tool or therapeutic agent. It is hoped that this guide will stimulate further inquiry into the diverse world of coumarin derivatives and their impact on hemostasis.

References

- Stafford, D. W. The vitamin K cycle. Journal of Thrombosis and Haemostasis9, 1-9 (2011).

- Ansell, J. et al. Pharmacology and management of the vitamin K antagonists: American College of Chest Physicians Evidence-Based Clinical Practice Guidelines (8th Edition). Chest133, 160S-198S (2008).

- Ageno, W. et al. Oral anticoagulant therapy: Antithrombotic Therapy and Prevention of Thrombosis, 9th ed: American College of Chest Physicians Evidence-Based Clinical Practice Guidelines. Chest141, e44S-e88S (2012).

-

PubChem. 6-Benzyloxy Warfarin. National Center for Biotechnology Information. PubChem Compound Database; CID=135455969. Available at: [Link].

- Hirsh, J., Fuster, V., Ansell, J., & Halperin, J. L. American Heart Association/American College of Cardiology Foundation guide to warfarin therapy.

- van den Besselaar, A. M. H. P., & Horsti, J. The prothrombin time/international normalised ratio (PT/INR): what does it measure? Journal of Thrombosis and Haemostasis5, 83-86 (2007).

- Baglin, T. The role and management of the vitamin K antagonists. Hematology. American Society of Hematology.

- Palareti, G., & Legnani, C. Warfarin and the prothrombin time.

- Favaloro, E. J., & Lippi, G. The new oral anticoagulants and the future of haemostasis laboratory testing. Biochemia medica22, 329-341 (2012).

- Douketis, J. D. et al. The perioperative management of antithrombotic therapy: American College of Chest Physicians Evidence-Based Clinical Practice Guidelines (8th Edition). Chest133, 299S-339S (2008).

- D'Angelo, A., Seveso, M. P., D'Angelo, S. V., & Esmon, C. T. The role of protein S in the anticoagulant and profibrinolytic effects of activated protein C.

- Pengo, V., Tripodi, A., Reber, G., Rand, J. H., Ortel, T. L., Galli, M., & De Groot, P. G. (2009). Update of the guidelines for lupus anticoagulant detection. Journal of Thrombosis and Haemostasis, 7(10), 1737-1740.

- Clinical and Laboratory Standards Institute. Collection, Transport, and Processing of Blood Specimens for Testing Plasma-Based Coagulation Assays and Molecular Hemostasis Assays; Approved Guideline—Fifth Edition. CLSI document H21-A5.

- Adcock, D. M., Kressin, D. C., & Marlar, R. A. (1998). The effect of time and temperature on coagulation testing.

- Favaloro, E. J. (2008). Clinical application of the lupus anticoagulant.

Sources

- 1. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Warfarin Drug Interactions - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The role of warfarin in anticoagulation therapy: Current insight’s and clinical perspectives [journals.ipinnovative.com]

- 4. Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Altered thrombin generation with prothrombin complex concentrate is not detected by viscoelastic testing: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cell-Based Assays for 6-Benzyloxy Warfarin Activity

Introduction: Unveiling CYP2C9 Activity with a Novel Probe

The cytochrome P450 (CYP) superfamily of enzymes is paramount in drug metabolism, governing the pharmacokinetic profiles of a vast array of therapeutic agents.[1][2] Among these, CYP2C9 is a key enzyme responsible for the metabolism of approximately 15% of all drugs, including the widely prescribed anticoagulant, warfarin.[1] Warfarin is administered as a racemic mixture of R- and S-enantiomers, with the S-enantiomer being 3-5 times more potent and primarily metabolized by CYP2C9.[3][4][5] Genetic polymorphisms in the CYP2C9 gene can lead to significant inter-individual variability in enzyme activity, affecting warfarin clearance and necessitating personalized dosing to avoid adverse events.[3][6]

To investigate the activity of CYP2C9 in a cellular context, specific and sensitive probe substrates are required. 6-Benzyloxy Warfarin serves as an excellent tool for this purpose. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing 6-Benzyloxy Warfarin in cell-based assays to accurately determine CYP2C9 activity. We will delve into the underlying enzymatic reaction, provide step-by-step protocols for luminescent-based detection, and offer insights into data analysis and interpretation.

Scientific Principle: The Enzymatic Conversion of 6-Benzyloxy Warfarin

The core of this assay lies in the specific metabolic activity of CYP2C9 on 6-Benzyloxy Warfarin. CYP2C9 catalyzes the O-debenzylation of 6-Benzyloxy Warfarin, yielding 6-hydroxywarfarin and a benzaldehyde byproduct. The rate of this conversion is directly proportional to the activity of the CYP2C9 enzyme within the cellular system.

A highly sensitive and widely adopted method for quantifying this activity involves the use of luminogenic technology.[7] In this system, a proluciferin substrate, which is a derivative of beetle luciferin, is used.[7][8] This proluciferin derivative is not a substrate for luciferase itself but is converted by CYP2C9 into luciferin.[7][8][9] The produced luciferin then reacts with luciferase to generate a stable "glow-type" luminescent signal.[7] The intensity of this light output is directly proportional to the amount of luciferin produced, and therefore, to the activity of the CYP2C9 enzyme.[7][8] This approach offers exquisite sensitivity, a broad dynamic range, and low background signals, making it ideal for high-throughput screening applications.[7]

Figure 1. Workflow of the cell-based CYP2C9 activity assay.

Materials and Reagents

Cell Lines

A critical component of a reliable cell-based assay is the choice of an appropriate cell line. The selected cells should either endogenously express CYP2C9 at sufficient levels or be engineered to stably express the enzyme.

| Cell Line Type | Description | Recommended Examples |

| Primary Human Hepatocytes | Considered the "gold standard" as they most accurately reflect in vivo liver physiology. However, they are subject to high variability between donors and have a limited lifespan in culture. | N/A (sourced from tissue banks) |

| Immortalized Human Hepatocyte Lines | Offer a more consistent and readily available alternative to primary cells. | HepaRG™ cells |

| Recombinant Cell Lines | Engineered to overexpress a specific CYP isozyme, providing a robust and specific system for studying the activity of that enzyme. | HEK293 cells stably transfected with human CYP2C9 |

Key Reagents

| Reagent | Supplier Example | Purpose |

| P450-Glo™ CYP2C9 Assay System | Promega | Contains the proluciferin substrate, luciferase detection reagent, and necessary buffers. |

| 6-Benzyloxy Warfarin | Various | The specific substrate for the CYP2C9 activity assay. |

| Cell Culture Medium (e.g., DMEM, EMEM) | Various | For maintaining the chosen cell line. |

| Fetal Bovine Serum (FBS) | Various | Supplement for cell culture medium. |

| Penicillin-Streptomycin | Various | To prevent bacterial contamination in cell culture. |

| Trypsin-EDTA | Various | For detaching adherent cells for passaging and plating. |

| White, opaque 96-well plates | Various | To minimize well-to-well crosstalk during luminescence measurements. |

| Phosphate-Buffered Saline (PBS) | Various | For washing cells. |

Detailed Experimental Protocols

Protocol 1: General Cell Culture and Plating

Rationale: Proper cell culture technique is fundamental to obtaining reproducible results. Maintaining cell health, using a consistent cell passage number, and ensuring even cell seeding are critical to minimize variability in your assay.[10]

-

Cell Maintenance: Culture the chosen cell line according to the supplier's recommendations, typically in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage the cells regularly to maintain them in the exponential growth phase. Avoid letting the cells become over-confluent.

-

Cell Plating: a. Wash the cells with PBS and detach them using Trypsin-EDTA. b. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. c. Resuspend the cell pellet in fresh medium and perform a cell count to determine the cell concentration. d. Dilute the cells to the desired seeding density (optimized for your cell line) and plate them into a white, opaque 96-well plate. e. Incubate the plate for 24-48 hours to allow the cells to attach and form a monolayer.

Protocol 2: CYP2C9 Activity Assay (Lytic Method)

Rationale: The lytic method, where the assay is performed directly in the cell culture well, offers a streamlined workflow.[11] This protocol is suitable when downstream analysis of the cells is not required.

-

Compound Treatment (Optional): If screening for inhibitors or inducers, remove the culture medium and replace it with a medium containing the test compounds at various concentrations. Incubate for the desired period.

-

Substrate Addition: a. Prepare the 6-Benzyloxy Warfarin substrate solution in the appropriate buffer as recommended by the assay kit manufacturer. b. Add the substrate solution to each well of the 96-well plate.

-

Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 1-4 hours). This incubation period should be optimized to ensure the reaction is within the linear range.

-

Lysis and Detection: a. Prepare the Luciferin Detection Reagent according to the manufacturer's protocol. This reagent typically contains the luciferase enzyme and cell lysis agents. b. Add the Luciferin Detection Reagent to each well. c. Incubate the plate at room temperature for 20-30 minutes to allow for cell lysis and stabilization of the luminescent signal.

-

Measurement: Read the luminescence using a plate luminometer.

Protocol 3: CYP2C9 Activity Assay (Non-Lytic Method)

Rationale: The non-lytic protocol preserves the cells for further downstream analyses, such as viability assays or gene expression studies.[2][11]

-

Compound Treatment (Optional): As described in the lytic protocol.

-

Substrate Addition: As described in the lytic protocol.

-

Incubation: As described in the lytic protocol.

-

Sample Transfer: a. Carefully transfer a specific volume of the cell culture medium from each well of the cell plate to a corresponding well of a new, white, opaque 96-well plate.

-

Detection: a. Prepare the Luciferin Detection Reagent. b. Add the Luciferin Detection Reagent to each well of the new plate containing the transferred medium. c. Incubate at room temperature for 20-30 minutes.

-

Measurement: Read the luminescence using a plate luminometer.

Figure 2. Step-by-step experimental workflow for lytic and non-lytic assays.

Data Analysis and Interpretation

Calculating Percent Inhibition and IC₅₀ Values

For inhibitor screening studies, the data is typically expressed as percent inhibition relative to a vehicle control. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of an inhibitor.

-

Background Subtraction: Subtract the average luminescence signal from wells without cells (background) from all experimental wells.

-

Calculate Percent Inhibition:

-

% Inhibition = (1 - (Signal with Inhibitor / Signal of Vehicle Control)) * 100

-

-

IC₅₀ Determination:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC₅₀ value.

-

| Parameter | Description |

| RLU | Relative Light Units (the raw output from the luminometer). |

| Vehicle Control | Represents 100% enzyme activity (no inhibitor). |

| Test Compound | The compound being evaluated for its inhibitory effect. |

| IC₅₀ | The concentration of an inhibitor that reduces the enzyme activity by 50%. |

Considerations for Assay Validation

To ensure the reliability and reproducibility of the assay, a thorough validation process is essential.[12][13][14] Key validation parameters include:

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

-

Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| High background signal | Mycoplasma contamination in cell culture. Autoluminescence of test compounds. | Test for and eliminate mycoplasma. Run a parallel assay without cells to assess compound interference. |

| Low signal-to-background ratio | Low CYP2C9 expression in cells. Insufficient incubation time. Sub-optimal substrate concentration. | Use a cell line with higher CYP2C9 expression. Optimize the incubation time and substrate concentration. |

| High well-to-well variability | Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate. | Ensure a single-cell suspension before plating. Use calibrated pipettes. Avoid using the outer wells of the plate. |

| Inconsistent IC₅₀ values | Compound solubility issues. Cell passage number variation. | Ensure complete solubilization of test compounds. Use cells within a consistent range of passage numbers.[10] |

Conclusion

The use of 6-Benzyloxy Warfarin in conjunction with a luminogenic detection system provides a robust, sensitive, and high-throughput method for assessing CYP2C9 activity in cell-based assays. This approach is invaluable for a range of applications in drug discovery and development, including inhibitor screening, characterization of drug-drug interaction potential, and studying the impact of genetic polymorphisms on drug metabolism. By following the detailed protocols and considering the principles of assay validation outlined in this application note, researchers can generate high-quality, reproducible data to advance their research and development programs.

References

-

Johnson, J. A., Caudle, K. E., Gong, L., Whirl-Carrillo, M., Stein, C. M., Scott, S. A., ... & Klein, T. E. (2017). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for Pharmacogenetics-Guided Warfarin Dosing: 2017 Update. Clinical Pharmacology & Therapeutics, 102(3), 397-404. [Link]

-

Ren, J., et al. (2021). Identification and Enzymatic Activity Evaluation of a Novel CYP2C9 Allelic Variant Discovered in a Patient. Frontiers in Pharmacology, 12, 627885. [Link]

-

Zhang, Y., et al. (2022). Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. Molecules, 27(3), 993. [Link]

-

Wikipedia. (2023). CYP2C9. In Wikipedia. Retrieved from [Link]

-

Taylor, D. M., & Bell, G. C. (2020). Lessons learned from the influence of CYP2C9 genotype on warfarin dosing. Expert Opinion on Drug Metabolism & Toxicology, 16(1), 1-4. [Link]

-

Self, T. H., et al. (2004). CYP2C9 genetic polymorphisms and warfarin. American journal of health-system pharmacy, 61(14), 1487-1489. [Link]

-

Dean, L. (2012). Warfarin Therapy and the Genotypes CYP2C9 and VKORC1. In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]

-

Mei, H., et al. (2018). Pharmacogenomics of CYP2C9: Functional and Clinical Considerations. Clinics in Laboratory Medicine, 38(4), 599-611. [Link]

-

Rettie, A. E., & Jones, J. P. (2015). Pharmacogenomics of CYP2C9: Functional and Clinical Considerations. Journal of personalized medicine, 5(4), 415-433. [Link]

-

Clinical Pharmacogenetics Implementation Consortium (CPIC). (2021, May 28). CPIC guideline for Warfarin, CYP2C9, CYP4F2, VKORC1 and rs12777823 [Video]. YouTube. [Link]

-

Pratt, V., McLeod, H., Dean, L., et al., editors. (2012). Warfarin Therapy and VKORC1 and CYP Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

-

Jones, B. C., et al. (2010). Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions. Xenobiotica, 40(1), 56-68. [Link]

-

U.S. Food and Drug Administration. (2024, November 13). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. FDA. [Link]

-

Cali, J. J., et al. (2006). Luminogenic cytochrome P450 assays. Expert opinion on drug discovery, 1(6), 577-590. [Link]

-

BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. [Link]

-

BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

-

PharmGKB. (n.d.). Annotation of CPIC Guideline for warfarin and CYP2C9, CYP4F2, VKORC1. [Link]

-

Creative Bioarray. (n.d.). SuperQuick® Cytochrome P450 2C9 (CYP2C9) Activity Assay Kit. [Link]

-

BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

-

Jones, J. P., & Rettie, A. E. (2011). Enzyme Source Effects on CYP2C9 Kinetics and Inhibition. Drug Metabolism and Disposition, 39(5), 785-788. [Link]

-

Obach, R. S., et al. (2009). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. Current drug metabolism, 10(4), 343-357. [Link]

-

U.S. Food and Drug Administration. (2024, October 21). ICH M12 Drug-Drug Interaction Studies Final Guidance [Video]. YouTube. [Link]

-

Cali, J. J., et al. (2011). Bioluminescent assays for cytochrome P450 enzymes. Methods in molecular biology, 705, 127-141. [Link]

-

Lin, J. H. (2011). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS journal, 13(4), 629-641. [Link]

-

Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]

-

Lioi, M. B. (Ed.). (2010). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. John Wiley & Sons. [Link]

-

AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

-

Creative Biolabs Antibody. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. [Link]

-

Cusabio. (n.d.). Human Cytochrome P450 2C9(CYP2C9) ELISA kit. [Link]

-

U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2012). Guidance for Industry: Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. [Link]

-

Promega GmbH. (n.d.). P450-Glo™ CYP3A4 Assay | CYP3A4 Inhibitor Screening. [Link]

-

U.S. Food and Drug Administration. (2024, October 9). ICH M12 Drug-Drug Interaction Studies Final Guidance. FDA. [Link]

-

Zgheib, N. K., & Frye, R. F. (2022). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Pharmaceutics, 14(3), 532. [Link]

Sources

- 1. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. tandfonline.com [tandfonline.com]

- 4. youtube.com [youtube.com]

- 5. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 7. P450-Glo™ CYP2C9 Assay and Screening Systems [ch.promega.com]

- 8. P450-Glo™ Assays Protocol [promega.com]

- 9. researchgate.net [researchgate.net]

- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]

- 11. promega.com [promega.com]

- 12. mdpi.com [mdpi.com]

- 13. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bioagilytix.com [bioagilytix.com]

techniques for chiral separation of 6-Benzyloxy Warfarin enantiomers

Application Note: High-Resolution Chiral Separation of 6-Benzyloxy Warfarin Enantiomers

Executive Summary

6-Benzyloxy Warfarin (6-BOW) is a critical fluorogenic probe substrate used to phenotype Cytochrome P450 2C9 (CYP2C9) activity. Because CYP2C9 exhibits marked stereoselectivity—metabolizing (S)-warfarin derivatives more efficiently than (R)-isomers—the ability to resolve 6-BOW enantiomers is fundamental to accurate kinetic profiling and drug-drug interaction (DDI) studies.

This guide details two validated workflows:

-

Reversed-Phase (RP-HPLC): The primary method for biological matrices (microsomes/plasma), utilizing the Chiralcel OD-R column.

-

Normal-Phase (NP-HPLC): A secondary method for preparative purification of standards, utilizing the Chiralcel OD-H column.

Strategic Framework & Mechanism

The Chiral Recognition Mechanism

The separation relies on the Cellulose tris(3,5-dimethylphenylcarbamate) selector. The chiral recognition is governed by the "Three-Point Interaction" model, involving:

-

H-Bonding: Between the carbamate NH/C=O groups on the stationary phase and the lactone/coumarin moiety of 6-BOW.

-

Dipole-Dipole Stacking: Interaction between the phenyl rings of the stationary phase and the aromatic benzyl group of 6-BOW.

-

Steric Inclusion: The fit of the analyte into the chiral grooves of the polysaccharide polymer.

Method Selection Decision Tree

-

IF analyzing biological samples (plasma, S9 fractions)

Use Protocol A (RP-HPLC) to avoid phase collapse and solubility issues. -

IF purifying chemical standards for synthesis

Use Protocol B (NP-HPLC) for easier solvent evaporation and recovery.

Protocol A: Reversed-Phase HPLC (Bioanalytical Standard)

Objective: Quantification of 6-BOW enantiomers in aqueous reaction media.

Materials & Equipment

-

Column: Chiralcel OD-R (4.6 mm i.d.[1][2] x 150 mm, 5 µm).[1][2][3]

-

Note: The "R" suffix denotes "Reversed-Phase" compatibility (silica specifically treated to withstand aqueous buffers).

-

-

Guard Column: Chiralcel OD-R Guard Cartridge (4.0 x 10 mm).[2]

-

Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.0 - 4.5).

-

Why Acidic? Warfarin derivatives have a pKa ~5.0. Low pH suppresses ionization, ensuring the molecule is neutral. Neutral species interact more strongly with the chiral selector, improving resolution.

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).[2]

-

Detector: Fluorescence (FLD).[1][2] Excitation: 320 nm | Emission: 380 nm.

Step-by-Step Methodology

-

Buffer Preparation:

-

Dissolve 2.72 g

in 1 L ultrapure water. -

Adjust pH to 2.0 using Orthophosphoric acid (

). -

Filter through a 0.22 µm nylon membrane.

-

-

System Equilibration:

-

Run Parameters:

-

Flow Rate: 0.5 mL/min (Do not exceed 0.8 mL/min on OD-R to prevent over-pressure).

-

Temperature: 25°C (Strictly controlled; fluctuations shift retention times).

-

Injection Volume: 10–20 µL.

-

-

Elution Profile (Typical):

Protocol B: Normal-Phase HPLC (Preparative/Purity Check)

Objective: High-load separation for isolating pure enantiomers.

Materials

-

Column: Chiralcel OD-H (4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA).

-

Ratio: 90 : 10 : 0.1 (v/v/v).

Methodology

-

Solvent Prep: Premix Hexane and IPA. Add TFA (0.1%) last. The acid is crucial to prevent peak tailing of the coumarin ring.

-

Flow Rate: 1.0 mL/min.

-

Pressure Limit: < 30 bar (Normal phase columns have lower backpressure).

-

Detection: UV at 308 nm (Fluorescence is less sensitive in Normal Phase due to quenching by oxygen/solvents).

Data Analysis & Validation

Quantitative Metrics Table

| Parameter | Protocol A (RP-OD-R) | Protocol B (NP-OD-H) | Acceptance Criteria |

| Resolution ( | > 2.0 | > 3.5 | Baseline separation required |

| Tailing Factor ( | 1.0 – 1.2 | 1.0 – 1.3 | |

| LOD (Fluorescence) | 10 ng/mL | N/A (UV used) | S/N > 3 |

| Column Temp | 25°C | 20°C | Lower T improves separation |

Calculations

Enantiomeric Excess (%ee):

Visualizations

Figure 1: Method Development Workflow

A logical flow for selecting the correct separation mode based on sample origin.

Caption: Decision matrix for selecting Reversed-Phase vs. Normal-Phase chromatography for 6-BOW.

Figure 2: Chiral Recognition Mechanism

Schematic of the transient complex formation.

Caption: Differential binding affinity mechanism on Chiralcel OD stationary phase.

Troubleshooting & Optimization

-

Problem: High Backpressure on OD-R.

-

Cause: Precipitation of phosphate buffer in ACN or high viscosity.

-

Fix: Ensure buffer concentration is

mM. Maintain temperature at

-

-

Problem: Peak Tailing.

-

Cause: Ionization of the hydroxycoumarin group.

-

Fix: Lower mobile phase pH to 2.0.[2]

-

-

Problem: Loss of Resolution.

-

Cause: Column fouling by biological proteins.

-

Fix: Use a Guard Column rigidly. Wash column with 60% ACN / 40% Water (no salt) post-analysis.

-

References

-

Daicel Chiral Technologies.Instruction Manual for CHIRALCEL® OD-R / OD-RH. (Official Manufacturer Protocol).

-

[Link]

-

-

Locatelli, I., et al. (2005).[3] "Determination of warfarin enantiomers and hydroxylated metabolites in human blood plasma by liquid chromatography with achiral and chiral separation." Journal of Chromatography B.

-

[Link]

-

-

Rettie, A. E., et al. (1992). "Hydroxylation of warfarin by human cDNA-expressed cytochrome P-450: a role for P-4502C9 in the etiology of (S)-warfarin-drug interactions." Chemical Research in Toxicology.

-

[Link]

-

-

Hutzler, J. M., et al. (2002). "Fluorescence-based laser-induced fluorescence detection of 6-hydroxywarfarin.

-

[Link]

-

Sources

- 1. Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

Application Note & Protocol Guide: Methodologies for the Comprehensive Assessment of 6-Benzyloxy Warfarin Protein Binding

Abstract

The extent of plasma protein binding is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. For anticoagulants like warfarin, which exhibit a narrow therapeutic index and high protein binding (approximately 99%), even minor variations in the unbound fraction can lead to significant changes in efficacy and toxicity.[1][2] This guide provides a detailed overview of established and advanced methodologies for assessing the protein binding characteristics of 6-Benzyloxy Warfarin, a novel analog of warfarin. We will delve into the theoretical underpinnings, provide step-by-step protocols for key techniques, and offer insights into data interpretation and potential challenges. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the protein binding of coumarin derivatives and other small molecules.

Introduction: The Critical Role of Protein Binding in Drug Development

In the bloodstream, drugs can exist in two states: bound to plasma proteins or unbound (free). It is the unbound fraction of a drug that is pharmacologically active, capable of diffusing into tissues, interacting with target receptors, and undergoing metabolism and excretion.[3] Consequently, a thorough understanding of a drug's protein binding is paramount in predicting its in-vivo behavior.

Warfarin, a widely prescribed anticoagulant, competitively inhibits the vitamin K epoxide reductase complex subunit 1 (VKORC1), an essential enzyme for the synthesis of active clotting factors.[4] Its high affinity for plasma proteins, primarily albumin, results in a low fraction of free drug.[1][5] This high degree of protein binding makes warfarin susceptible to drug-drug interactions where other medications can displace it from its binding sites, leading to a sudden increase in the free concentration and a heightened risk of bleeding.[2]